An In-Depth Technical Guide to 5-Chloro-3-fluoro-N-methylpyridin-2-amine
An In-Depth Technical Guide to 5-Chloro-3-fluoro-N-methylpyridin-2-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-3-fluoro-N-methylpyridin-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This molecule, a substituted aminopyridine, represents a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Chemical Identity and Properties
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a halogenated and methylated pyridine derivative. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.
Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| Product Name | 5-Chloro-3-fluoro-N-methyl-2-pyridinamine[1] |
| CAS Number | 220714-72-7[1][2] |
| Molecular Formula | C6H6ClFN2[1][2] |
| Molecular Weight | 160.58 g/mol [1][2][3] |
| IUPAC Name | 5-chloro-3-fluoro-N-methylpyridin-2-amine |
| Synonyms | 2-Pyridinamine, 5-chloro-3-fluoro-N-methyl-[1]; 5-Chloro-3-fluoro-2-(methylamino)pyridine[2] |
| InChI Key | UIKWYOPZQKVGKD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The known physical and chemical properties of the compound are detailed in the following table. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage.
| Property | Value |
| Density | 1.4 ± 0.1 g/cm³[1] |
| Boiling Point | 221.8 ± 40.0 °C at 760 mmHg[1] |
| Flash Point | 87.9 ± 27.3 °C[1] |
| Refractive Index | 1.571[1] |
| Polar Surface Area (PSA) | 24.9 Ų[1] |
| LogP (XLogP3) | 1.61[1] |
Synthesis and Reactivity
While specific experimental protocols for the synthesis of 5-Chloro-3-fluoro-N-methylpyridin-2-amine are not widely published, a general methodology can be inferred from processes used for structurally similar aminopyridine derivatives. The synthesis of the related compound, 2-amino-3-fluoro-5-chloropyridine, provides a relevant example of the chemical transformations involved.
Representative Experimental Protocol: Synthesis of 2-amino-3-fluoro-5-chloropyridine
The following protocol is adapted from a patented process for preparing 2-aminopyridine derivatives and serves as an illustrative example.[4]
Step 1: Preparation of 2-hydrazino-3-fluoro-5-chloro-pyridine
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To a solution of 3,5-dichloro-2-fluoropyridine in n-propanol, add hydrazine monohydrate.
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Reflux the resulting mixture for approximately 3 hours.
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After reflux, remove the solvent by distillation under reduced pressure.
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Dissolve the resulting residue in a suitable organic solvent like dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
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Concentrate the organic layer under reduced pressure to yield the 2-hydrazino intermediate.
Step 2: Hydrogenation to 2-amino-3-fluoro-5-chloropyridine
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Dissolve the 2-hydrazino intermediate from Step 1 in a solvent mixture of ethanol and water.
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Add a Raney nickel catalyst to the solution.
-
Carry out the reaction under a hydrogen atmosphere in a suitable reactor.
-
Maintain the reaction at room temperature for approximately 24 hours.
-
Upon completion, filter the reaction mixture through a clarifying agent (e.g., Celite®) to remove the catalyst.
-
Concentrate the resulting solution under reduced pressure to obtain the final product, 2-amino-3-fluoro-5-chloropyridine, typically as a solid.[4]
Further methylation of the amino group would be required to yield the target N-methyl derivative.
Applications in Drug Discovery
Halogenated aminopyridines are crucial scaffolds in medicinal chemistry. The structural analogue, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of APIs, including inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for treating type II diabetes.[5]
Role as a Precursor to CDK Inhibitors
Cyclin-dependent kinases are key enzymes that regulate the progression of the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDKs can restore control over the cell cycle, making them a valuable class of anti-cancer agents. The aminopyridine core of compounds like 5-Chloro-3-fluoro-N-methylpyridin-2-amine serves as a versatile starting point for developing such potent and selective inhibitors.
Safety and Handling
While specific hazard data for 5-Chloro-3-fluoro-N-methylpyridin-2-amine is limited, standard laboratory precautions for handling chemical intermediates should be strictly followed.[1] Information from related compounds suggests that this class of chemicals may be harmful if swallowed and requires careful handling to avoid contact with skin and eyes.
| Safety Aspect | Recommendation |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some related compounds recommend storage under an inert atmosphere or in a freezer.[6] |
| Incompatible Materials | Strong oxidizing agents.[6][7] |
| Fire Fighting | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7] |
Conclusion
5-Chloro-3-fluoro-N-methylpyridin-2-amine is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its physicochemical properties, characterized by multiple halogen substitutions and a reactive amine group, make it an attractive building block for creating complex molecular architectures. The established use of similar aminopyridine scaffolds in the development of targeted therapies, such as CDK inhibitors, highlights the importance of this compound and its derivatives for future research and development in medicinal chemistry. Proper safety and handling procedures are essential when working with this reactive chemical.
References
- 1. echemi.com [echemi.com]
- 2. 220714-72-7 | 3H31-7-Y6 | 5-Chloro-3-fluoro-2-(methylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 3. scbt.com [scbt.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
